molecular formula C7H6F2O4S B14865810 2,3-Difluoro-6-sulfophenylmethanol

2,3-Difluoro-6-sulfophenylmethanol

Cat. No.: B14865810
M. Wt: 224.18 g/mol
InChI Key: MZTNISUNABCOLS-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-sulfophenylmethanol is an organic compound with the molecular formula C7H6F2O4S It is characterized by the presence of two fluorine atoms, a sulfonic acid group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-sulfophenylmethanol typically involves the introduction of fluorine atoms and a sulfonic acid group onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The sulfonic acid group can be introduced via sulfonation using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-sulfophenylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonic acid group can be reduced to a sulfonyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium or copper.

Major Products Formed

    Oxidation: Formation of 2,3-Difluoro-6-sulfobenzaldehyde or 2,3-Difluoro-6-sulfobenzophenone.

    Reduction: Formation of 2,3-Difluoro-6-sulfonylphenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-6-sulfophenylmethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-sulfophenylmethanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, while the sulfonic acid group can increase its solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorophenylmethanol: Lacks the sulfonic acid group, resulting in different chemical properties and reactivity.

    2,3-Difluoro-4-sulfophenylmethanol: Similar structure but with the sulfonic acid group in a different position, affecting its reactivity and applications.

    2,3-Difluoro-6-methylphenylmethanol: Contains a methyl group instead of a sulfonic acid group, leading to different chemical behavior.

Uniqueness

2,3-Difluoro-6-sulfophenylmethanol is unique due to the combination of fluorine atoms and a sulfonic acid group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and solubility, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H6F2O4S

Molecular Weight

224.18 g/mol

IUPAC Name

3,4-difluoro-2-(hydroxymethyl)benzenesulfonic acid

InChI

InChI=1S/C7H6F2O4S/c8-5-1-2-6(14(11,12)13)4(3-10)7(5)9/h1-2,10H,3H2,(H,11,12,13)

InChI Key

MZTNISUNABCOLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)CO)S(=O)(=O)O

Origin of Product

United States

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